3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one
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Overview
Description
3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one is a heterocyclic compound with the molecular formula C10H10N2O2S and a molecular weight of 222.27 g/mol . This compound features a piperazin-2-one core with a thiophene ring attached via an ethylidene linkage. It is known for its unique blend of reactivity and stability, making it a valuable asset in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:
Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Piperazin-2-ones: These compounds share the piperazin-2-one core but differ in their substituents.
Morpholin-2-ones: Similar in structure but contain a morpholine ring instead of a piperazine ring.
Uniqueness
3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one is unique due to its combination of a piperazin-2-one core with a thiophene ring, providing distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C10H10N2O2S |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
3-(2-oxo-2-thiophen-2-ylethylidene)piperazin-2-one |
InChI |
InChI=1S/C10H10N2O2S/c13-8(9-2-1-5-15-9)6-7-10(14)12-4-3-11-7/h1-2,5-6,11H,3-4H2,(H,12,14) |
InChI Key |
ARKHOGKKTJFRSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(=CC(=O)C2=CC=CS2)N1 |
Origin of Product |
United States |
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